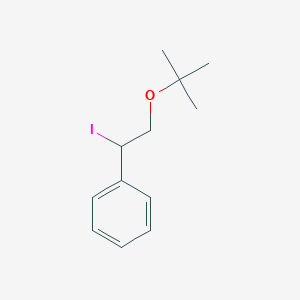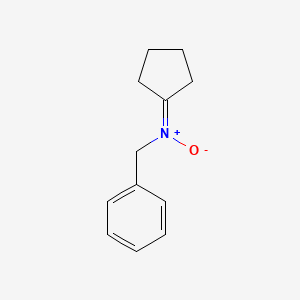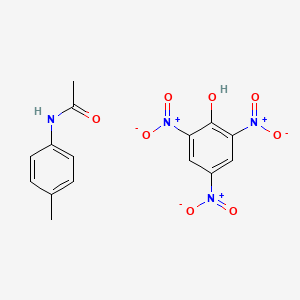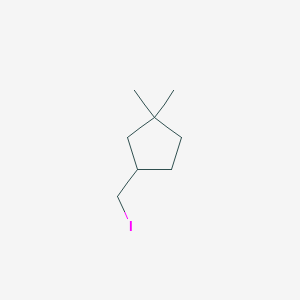
3-(Iodomethyl)-1,1-dimethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-1,1-dimethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodomethyl group and two methyl groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1,1-dimethylcyclopentane typically involves the iodination of a suitable precursor. One common method is the reaction of 1,1-dimethylcyclopentane with iodomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or other nucleophiles in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted cyclopentanes.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Formation of 1,1-dimethylcyclopentane.
Scientific Research Applications
3-(Iodomethyl)-1,1-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the activation of the iodomethyl group. This group can undergo nucleophilic substitution, where the iodine atom is replaced by a nucleophile. In oxidation reactions, the iodomethyl group can be converted to a carbonyl group through the loss of iodine and the addition of oxygen .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-1,1-dimethylcyclopentane
- 3-(Chloromethyl)-1,1-dimethylcyclopentane
- 3-(Fluoromethyl)-1,1-dimethylcyclopentane
Uniqueness
3-(Iodomethyl)-1,1-dimethylcyclopentane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and allows for a broader range of chemical transformations .
Properties
CAS No. |
113934-07-9 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-(iodomethyl)-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C8H15I/c1-8(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3 |
InChI Key |
RQPRVHIHOGLNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


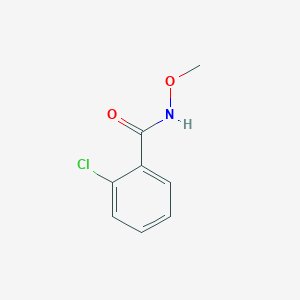
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
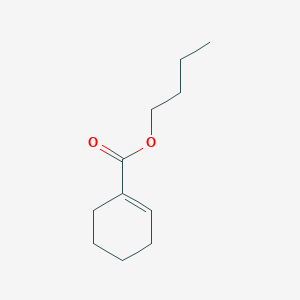

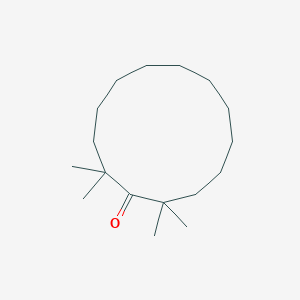
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
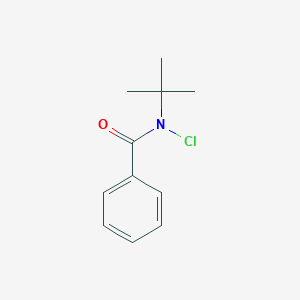
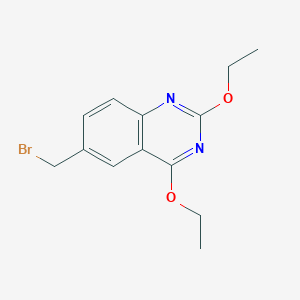
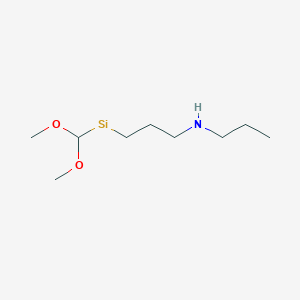
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
